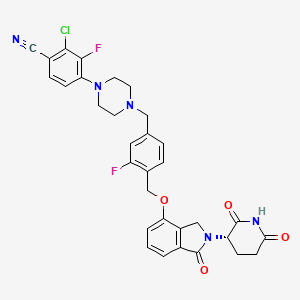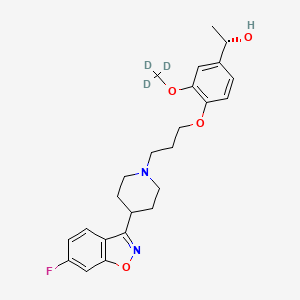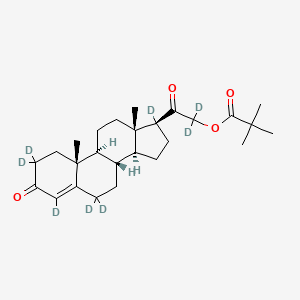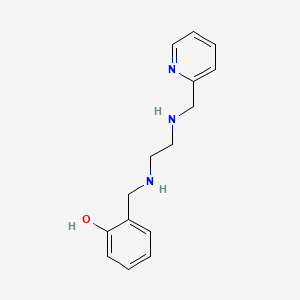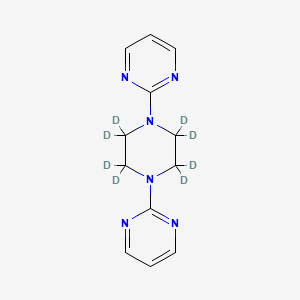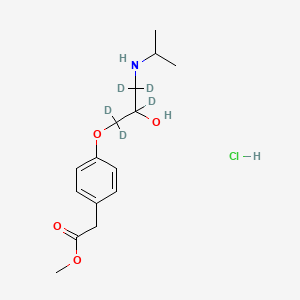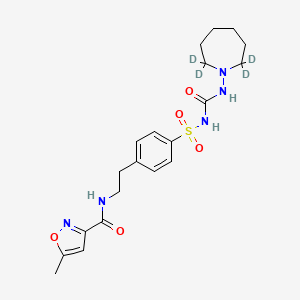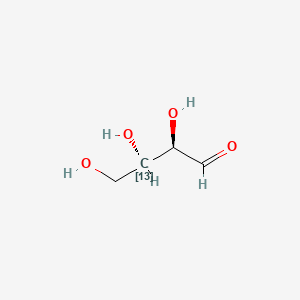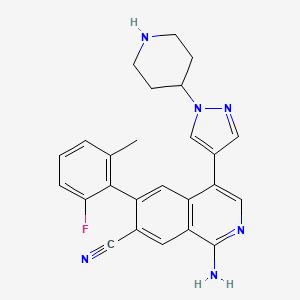
Phytochelatin 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytochelatin 6 is a member of the phytochelatin family, which are small, cysteine-rich peptides produced by plants, fungi, nematodes, and algae in response to heavy metal exposure. These peptides play a crucial role in detoxifying heavy metals by chelating them and facilitating their sequestration into vacuoles . This compound, specifically, consists of six repeating units of the γ-glutamylcysteine dipeptide followed by a glycine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytochelatin 6 can be synthesized non-translationally by the enzyme phytochelatin synthase. The synthesis involves a transpeptidation reaction where glutathione serves as the precursor. The enzyme catalyzes the transfer of γ-glutamylcysteine units from glutathione to form the phytochelatin chain .
Industrial Production Methods
Industrial production of this compound is not widely established due to its biological origin and the complexity of its synthesis. biotechnological approaches involving genetically modified organisms that overexpress phytochelatin synthase are being explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Phytochelatin 6 primarily undergoes chelation reactions with heavy metals such as cadmium, lead, and mercury. These reactions involve the binding of metal ions to the thiol groups of the cysteine residues in the peptide .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The presence of glutathione and other reducing agents can enhance the chelation process by maintaining the thiol groups in their reduced state .
Major Products Formed
The major products formed from these reactions are metal-phytochelatin complexes, which are then sequestered into vacuoles within the cells. This sequestration helps in detoxifying the heavy metals and preventing their interference with cellular processes .
Wissenschaftliche Forschungsanwendungen
Phytochelatin 6 has several scientific research applications, including:
Bioremediation: It is used in phytoremediation strategies to clean up heavy metal-contaminated soils and water bodies by plants that produce phytochelatins.
Environmental Monitoring: Phytochelatin levels in plants can serve as biomarkers for assessing heavy metal pollution in the environment.
Medical Research: Studies are exploring the potential of phytochelatins in developing therapies for heavy metal poisoning in humans.
Agricultural Research: Research is being conducted to enhance the phytochelatin production in crops to improve their tolerance to heavy metal stress.
Wirkmechanismus
Phytochelatin 6 exerts its effects through the chelation of heavy metal ions. The thiol groups of the cysteine residues bind to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metal ions are sequestered away from the cytosol, thus preventing their toxic effects on cellular proteins and enzymes . The molecular targets involved in this process include the phytochelatin synthase enzyme and various transport proteins that facilitate the movement of the metal-phytochelatin complexes into vacuoles .
Vergleich Mit ähnlichen Verbindungen
Phytochelatin 6 is unique among phytochelatins due to its specific length and number of repeating units. Similar compounds include:
Phytochelatin 2: Consists of two repeating units of γ-glutamylcysteine followed by a glycine residue.
Phytochelatin 3: Consists of three repeating units of γ-glutamylcysteine followed by a glycine residue.
Phytochelatin 4: Consists of four repeating units of γ-glutamylcysteine followed by a glycine residue.
This compound has a higher capacity for binding multiple metal ions simultaneously compared to shorter phytochelatins, making it more effective in detoxifying environments with high levels of heavy metal contamination .
Eigenschaften
Molekularformel |
C50H77N13O26S6 |
|---|---|
Molekulargewicht |
1468.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H77N13O26S6/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
AHAPHICZBKHUOA-CWZKXXPDSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



